molecular formula C21H23BrF2N4O3 B3243997 1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl- CAS No. 1604812-70-5

1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-

Cat. No.: B3243997
CAS No.: 1604812-70-5
M. Wt: 497.3 g/mol
InChI Key: MZHRFHRSYBBMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzimidazole carboxamide class, characterized by a bicyclic aromatic system with substitutions that modulate its physicochemical and pharmacological properties. The core structure includes a benzimidazole ring substituted at the 5-position with a (4-bromo-2-fluorophenyl)amino group, at the 6-position with a carboxamide linked to a 2-(tert-butoxy)ethoxy chain, and additional fluorine and methyl groups at the 4- and 1-positions, respectively. These modifications are designed to enhance target binding, solubility, and metabolic stability .

Properties

IUPAC Name

6-(4-bromo-2-fluoroanilino)-7-fluoro-3-methyl-N-[2-[(2-methylpropan-2-yl)oxy]ethoxy]benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrF2N4O3/c1-21(2,3)30-7-8-31-27-20(29)13-10-16-19(25-11-28(16)4)17(24)18(13)26-15-6-5-12(22)9-14(15)23/h5-6,9-11,26H,7-8H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHRFHRSYBBMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCONC(=O)C1=CC2=C(C(=C1NC3=C(C=C(C=C3)Br)F)F)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201106617
Record name 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201106617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1604812-70-5
Record name 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1604812-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201106617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Brom-2-fluorphenylamino)-4-fluor-N-[2-(1,1-dimethylethoxy)ethoxy]-1-methyl-1H-benzo[d]imidazol-6-carboxamid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2Z4R9Y244
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of 1,2-phenylenediamine with various aldehydes. One common method is the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . This reaction is usually carried out in a solvent mixture under mild conditions, resulting in high yields of the desired benzimidazole derivative.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as NH3(CH2)4NH3SiF6, has been reported to enhance the efficiency and recyclability of the catalyst, making the process more sustainable . Additionally, microwave-assisted synthesis has been shown to improve reaction yields and reduce reaction times compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions: Benzoimidazole derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Comparison with Similar Compounds

Structural Differences :

  • Halogen Substitution : Selumetinib features a 2-chlorophenyl group at the 5-position, whereas the target compound substitutes this with a 2-fluorophenyl group .
  • Side Chain : Selumetinib’s carboxamide is linked to a 2-hydroxyethoxy group, while the target compound uses a 2-(tert-butoxy)ethoxy chain .

Physicochemical Properties :

Property Target Compound Selumetinib
Molecular Weight ~504.3 g/mol (calculated) 457.3 g/mol
Solubility Likely improved lipophilicity due to tert-butoxy group Soluble in DMSO (91 mg/mL), insoluble in water/ethanol
Stability tert-Butoxy group may reduce hydrolysis Requires storage at -20°C, protected from light/moisture

Methyl 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-1H-benzimidazole-6-carboxylate

Structural Differences :

  • Ester vs.
  • Substituents : Shares the 4-bromo-2-chlorophenyl group but lacks the 2-(tert-butoxy)ethoxy chain .

Implications :

  • The ester group may confer lower metabolic stability compared to the carboxamide, making the target compound more suitable for oral administration .

Tegoprazan Intermediate (1H-Benzimidazole-6-carboxamide, 4-hydroxy-N,N,2-trimethyl-1-(phenylmethyl))

Structural Differences :

  • Core Modifications : Tegoprazan’s intermediate includes a phenylmethyl group at the 1-position and a 4-hydroxy substitution, diverging from the target compound’s fluorine and tert-butoxyethoxy groups .

Functional Impact :

  • Designed for gastroesophageal reflux disease (GERD), this compound highlights the benzimidazole scaffold’s versatility. The target compound’s substitutions suggest a focus on kinase inhibition rather than proton pump modulation .

Pharmacokinetic and Toxicological Considerations

  • Bioavailability : The tert-butoxyethoxy chain in the target compound may improve membrane permeability compared to Selumetinib’s hydroxyethoxy group, but increased lipophilicity could reduce aqueous solubility .
  • However, the tert-butoxy group introduces a site for oxidative degradation .

Biological Activity

The compound 1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl- is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their roles in various therapeutic areas, including anticancer, antimicrobial, antihypertensive, and anti-inflammatory applications. This article reviews the biological activity of the specified compound, focusing on recent research findings and case studies.

Chemical Structure and Properties

The compound's structure features a benzimidazole core with multiple substituents that enhance its biological activity. The presence of a bromo and fluoro group on the phenyl ring and an ethoxy substituent contribute to its pharmacological properties.

Anticancer Activity

Recent studies indicate that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The structure-activity relationship (SAR) suggests that modifications at the N-1 position can enhance anticancer activity significantly .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)
1MCF-73.1
2HCT1164.4
3HEK2935.3

Antimicrobial Activity

Benzimidazole compounds have also been evaluated for their antimicrobial properties. The compound in focus has demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with specific substituents at the C-6 position have shown enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

CompoundMicrobial StrainMIC (mg/mL)
AE. faecalis8
BS. aureus16
CE. coli>1024

The mechanism behind the biological activity of benzimidazole derivatives often involves interaction with specific receptors or enzymes. For instance, some compounds act as nonpeptidic antagonists of angiotensin II AT(1) receptors, which are crucial in regulating blood pressure and fluid balance .

Additionally, the inhibition of certain enzymes involved in cell proliferation and survival pathways contributes to their anticancer effects . The presence of electron-withdrawing groups (like bromo and fluoro) enhances binding affinity to target proteins.

Case Studies

Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:

  • Case Study on Antihypertensive Effects : A study demonstrated that a derivative similar to the compound effectively reduced blood pressure in spontaneously hypertensive rats, supporting its potential use as an antihypertensive agent .
  • Anticancer Efficacy : Another study reported that a closely related benzimidazole derivative showed promising results in inhibiting tumor growth in xenograft models of breast cancer, indicating its potential for further development as an anticancer drug .

Q & A

Q. What are the key synthetic pathways for this compound, and what intermediates are critical for ensuring high yield?

Answer: The synthesis involves multi-step reactions, including:

  • Condensation : Reacting 4-bromo-2-fluoroaniline with a benzimidazole-carboxamide precursor under basic conditions (e.g., potassium carbonate in acetonitrile) to form the anilino-benzimidazole core .
  • Functionalization : Introducing the N-[2-(tert-butoxy)ethoxy] group via nucleophilic substitution, using tert-butyl-protected ethoxyamine intermediates .

Q. Critical Intermediates :

StepIntermediateRole
15-amino-1H-benzimidazole-6-carboxamideCore scaffold for subsequent substitutions
24-bromo-2-fluorophenyl isocyanateElectrophile for introducing the aryl amino group
32-(tert-butoxy)ethoxyamineProtects the ethoxy group during synthesis

Optimization : Yield improvements (≥60%) are achieved by controlling reaction temperatures (60–80°C) and using anhydrous solvents to minimize hydrolysis .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?

Answer: Analytical Techniques :

  • 1H NMR : Key peaks include δ 9.57 ppm (s, NH from benzimidazole), δ 7.95 ppm (d, aromatic protons), and δ 1.40 ppm (s, tert-butyl group) .
  • ESI-MS : Molecular ion [M+H]+ at m/z 504.2 (calculated) confirms the molecular formula .
  • HPLC : Purity >95% achieved via reverse-phase chromatography using a C18 column and acetonitrile/water gradient .

Q. How can computational methods optimize the synthesis and predict bioactivity?

Answer: Computational Strategies :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify energy barriers in key steps (e.g., amide bond formation) .
  • Molecular Docking : Predict binding affinity to target enzymes (e.g., kinases) by simulating interactions between the compound’s fluorophenyl group and hydrophobic enzyme pockets .

Q. Example Workflow :

Use Gaussian 16 to calculate Gibbs free energy for intermediate formation.

Validate with experimental yields; adjust solvent polarity (e.g., DMF vs. THF) to stabilize transition states .

Q. How can researchers resolve contradictions in reported bioactivity data across different assays?

Answer: Methodological Approaches :

  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based kinase assays) with cell viability (MTT assays) to distinguish direct target effects from off-target cytotoxicity .
  • Control Experiments : Test metabolites (e.g., hydrolyzed tert-butyl group) to rule out degradation artifacts .

Q. Case Study :

Assay TypeResultInterpretation
Kinase AssayIC50 = 50 nMHigh target specificity
Cell ViabilityIC50 = 2 µMOff-target effects or poor membrane permeability

Resolution : Modify the N-ethoxy group to enhance cellular uptake (e.g., replace tert-butyl with PEG linkers) .

Q. What structural modifications enhance the compound’s selectivity as a kinase inhibitor?

Answer: Structure-Activity Relationship (SAR) Insights :

ModificationEffect
Fluorine at C4 Increases metabolic stability by blocking cytochrome P450 oxidation .
tert-Butyloxyethoxy Chain Enhances solubility without compromising kinase binding .
Bromo Substituent on Phenyl Ring Improves hydrophobic interactions with ATP-binding pockets .

Q. Experimental Design :

  • Syntize analogs with chloro or methyl groups at the 4-bromo position.
  • Test against kinase panels (e.g., EGFR, VEGFR) to quantify selectivity shifts .

Q. How should researchers design stability studies for this compound under physiological conditions?

Answer: Protocol :

pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze via LC-MS for degradation products (e.g., tert-butyl cleavage) .

Light Sensitivity : Expose to UV (365 nm) and monitor absorbance changes at λ = 280 nm .

Q. Key Findings :

  • Degradation <10% at pH 7.4 after 24h.
  • Photoinstability observed; recommend amber vials for storage .

Q. What in vitro models are appropriate for evaluating its pharmacokinetic properties?

Answer: Models and Metrics :

  • Caco-2 Cells : Measure apparent permeability (Papp) to predict intestinal absorption .
  • Microsomal Stability : Incubate with liver microsomes; calculate half-life (t1/2) using LC-MS quantification .

Q. Data Interpretation :

ModelResultImplication
Caco-2Papp = 8 × 10⁻⁶ cm/sModerate absorption
Microsomest1/2 = 45 minRequires prodrug strategy for prolonged exposure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.